IKKβ Isoform Selectivity: >300-Fold vs. IKKα for BI605906 Compared with >50-Fold for MLN-120B
BI605906 exhibits over 300-fold selectivity for IKKβ versus IKKα, a critical isoform within the IKK complex. In contrast, the comparator IKKβ inhibitor MLN-120B demonstrates only greater than 50-fold selectivity for IKKβ over IKKα [1]. This six-fold higher selectivity ratio for BI605906 reduces the risk of confounding IKKα-mediated non-canonical NF-κB pathway inhibition in cellular assays [2].
| Evidence Dimension | Selectivity ratio (IKKβ vs. IKKα) |
|---|---|
| Target Compound Data | >300-fold selectivity |
| Comparator Or Baseline | MLN-120B: >50-fold selectivity |
| Quantified Difference | ≥6-fold greater selectivity for BI605906 |
| Conditions | Kinase selectivity panel assays |
Why This Matters
Researchers requiring unambiguous attribution of phenotypes to IKKβ rather than IKKα should select BI605906 to minimize isoform crosstalk artifacts.
- [1] Prescott JA, Cook SJ. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cells. 2018;7(9):115. View Source
- [2] Abdrabou AM. The Yin and Yang of IκB Kinases in Cancer. Kinases Phosphatases. 2024;2(1):9-27. View Source
